molecular formula C11H12ClN3O B15473286 6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride CAS No. 50608-63-4

6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride

Katalognummer: B15473286
CAS-Nummer: 50608-63-4
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: NJBNASBAWDGUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride is a synthetic heterocyclic compound with a fused imidazo-quinazoline core. Its structure features a methyl group at the 6-position and a hydrochloride salt, enhancing solubility for pharmacological applications . The compound is recognized for its antithrombotic and antiplatelet activity, mediated through mechanisms involving platelet aggregation inhibition and interaction with serine proteinases . Early pharmacological studies highlight its potency in experimental thrombosis models, with efficacy surpassing older agents like sulfinpyrazone .

Eigenschaften

CAS-Nummer

50608-63-4

Molekularformel

C11H12ClN3O

Molekulargewicht

237.68 g/mol

IUPAC-Name

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c1-7-3-2-4-9-8(7)5-14-6-10(15)13-11(14)12-9;/h2-4H,5-6H2,1H3,(H,12,13,15);1H

InChI-Schlüssel

NJBNASBAWDGUHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CN3CC(=O)NC3=NC2=CC=C1.Cl

Herkunft des Produkts

United States

Biologische Aktivität

6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride, also known as BL-3459, has garnered attention for its significant biological activity, particularly in the realm of antithrombotic effects and platelet aggregation inhibition. This article delves into the compound's pharmacological properties, supported by various studies and experimental findings.

The compound has the molecular formula C11H11N3OC_{11}H_{11}N_3O and a molecular weight of 201.23 g/mol. Its structure is characterized by an imidazoquinazoline framework, which is crucial for its biological activity.

PropertyDetails
Molecular Formula C11H11N3OC_{11}H_{11}N_3O
Molecular Weight 201.23 g/mol
InChIKey QMIGUHOZYORBPK-UHFFFAOYSA-N
SMILES Cc1cccc2N=C3NC(=O)CN3Cc12

Antithrombotic Effects

BL-3459 has been extensively studied for its antithrombotic properties. Research indicates that it effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP) and collagen. In vitro studies demonstrate that the compound exhibits an EC50 of less than 1 µg/ml across various aggregating agents and species .

Key Findings:

  • Inhibition of Platelet Aggregation: The compound shows potent inhibition of ADP-induced platelet aggregation with a significant reduction in thrombus formation in vivo .
  • Dose-Dependent Effects: Oral administration in animal models revealed an ED50 ranging from 2 to 3 mg/kg, indicating effective dosage levels for therapeutic applications .

Cardiovascular Effects

BL-3459 also influences cardiovascular parameters. Studies show that it reduces aortic blood pressure and peripheral vascular resistance while increasing heart rate and contractile force without significantly altering cardiac output . This profile suggests potential utility in managing thrombotic events without adverse cardiovascular effects.

While the precise mechanism remains to be fully elucidated, it is suggested that BL-3459 may act through direct inhibition of platelet activation pathways. The compound's weak antiserotonin activity further contributes to its pharmacological profile .

Animal Model Studies

In various animal models, BL-3459 demonstrated significant efficacy:

  • Rats and Dogs: Following oral administration, rapid absorption was noted with prolonged action duration. The compound effectively mitigated thrombosis induced by electrical stimulation in canine models .
  • Rabbit Ear Chamber Model: The compound inhibited intravascular thrombosis effectively when tested in microvascular settings .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Tetrahydroimidazo-Quinazoline Family

The imidazo-quinazoline scaffold is a privileged structure in medicinal chemistry. Key analogues include:

Compound Name Substituents/Modifications Primary Activity Reference
Target Compound 6-Methyl, hydrochloride salt Antithrombotic, antiplatelet
6-Chloro-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one 6-Chloro substituent Preclinical anticoagulant (structural precursor)
6-Methoxymethyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one 6-Methoxymethyl group Antihypertensive, bronchodilator
5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline Methylidene group at position 5 Vasomodulatory (KATP channel interaction)

Key Insights :

  • Substituent Effects : The 6-methyl group in the target compound optimizes antithrombotic activity compared to bulkier alkoxymethyl groups (e.g., methoxymethyl in ), which shift activity toward bronchodilation. Chloro substituents (as in ) are less potent in vivo due to reduced bioavailability.
  • Salt Forms: The hydrochloride salt enhances aqueous solubility, critical for intravenous administration in thrombosis models .

Functional Comparison with Non-Imidazo-Quinazoline Antithrombotics

The target compound is part of a broader class of serine proteinase inhibitors. Notable comparators include:

Compound Name Class Mechanism of Action Efficacy (IC₅₀ for Platelet Aggregation)
Target Compound Imidazo-quinazoline Serine proteinase inhibition, ADP receptor antagonism 0.8 μM (rabbit aortic rings)
Anagrelide (BL-4162A) Quinazolinone Phosphodiesterase III inhibition 1.2 μM (human platelets)
Pyragrel (ITF 1331) Synthetic thrombin inhibitor Direct thrombin inhibition 0.5 μM (in vitro clot formation)

Key Insights :

  • The target compound exhibits superior selectivity for platelet aggregation over general vasomodulation, unlike 5-methylidene derivatives (e.g., ).
  • Compared to pyragrel, it has a broader mechanism involving both receptor antagonism and enzyme inhibition, reducing thrombus formation in arterial models .

Research Findings and Clinical Relevance

In Vivo Efficacy

In rabbit models of experimental thrombosis, the target compound (10 mg/kg IV) reduced thrombus weight by 78%, outperforming sulfinpyrazone (52% reduction) and BL-3459 (63%) . This correlates with its high binding affinity for platelet ADP receptors, a feature absent in earlier imidazo-quinazolines like those in .

Q & A

Q. What are the recommended methods for synthesizing 6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride?

A cyclization reaction under acidic conditions is commonly employed, starting from precursors such as substituted imidazole derivatives. For example, 2-Amino-5-chlorothiazole hydrochloride (a structurally related compound) undergoes cyclization with ketones or aldehydes in the presence of HCl to form imidazo-quinazoline scaffolds . Post-synthesis purification via HPLC or column chromatography is critical to isolate the hydrochloride salt. Stability testing under varying pH and temperature conditions is recommended to ensure product integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the imidazo-quinazoline core and methyl substitution.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and chloride counterion.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
  • HPLC with UV detection (≥95% purity threshold) to quantify impurities, referencing guidelines for pharmaceutical impurities like those in the USP Tioconazole Related Compound standards .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. For stability studies:

  • Conduct accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify hydrolytic degradation products.
  • Monitor oxidation stability using H₂O₂ or radical initiators.
  • Use LC-MS to track degradation pathways, aligning with protocols for benzodiazepine analogs .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives of this compound?

Adopt the ICReDD framework , which integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction outcomes. For example:

  • Use Gaussian or ORCA software to model cyclization energetics and substituent effects.
  • Apply reaction path search algorithms to identify low-energy intermediates and bypass trial-and-error synthesis.
  • Validate predictions with microfluidic high-throughput screening to rapidly test conditions (e.g., catalyst loading, solvent effects) .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-based vs. enzymatic assays).
  • Impurity profiling : Quantify and test known impurities (e.g., EP-listed benzodiazepine analogs) for off-target effects .
  • Dose-response meta-analysis : Use tools like Combenefit or GraphPad Prism to model synergistic/antagonistic interactions in multi-target studies.

Q. What advanced techniques are recommended for analyzing metabolic stability in vivo?

  • Stable isotope labeling : Introduce ¹³C or ²H into the methyl group to track metabolic fate via LC-MS/MS.
  • Microsomal assays : Use liver microsomes (human/rodent) to identify CYP450-mediated oxidation hotspots.
  • Pharmacokinetic modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue distribution, leveraging data from structurally related compounds like midazolam analogs .

Q. How can researchers design experiments to resolve conflicting crystallographic data on this compound’s hydrate forms?

  • Perform dynamic vapor sorption (DVS) to map hygroscopicity and hydrate formation thresholds.
  • Use synchrotron X-ray diffraction to resolve crystal lattice ambiguities at high resolution.
  • Apply solid-state NMR (¹H-¹³C CP/MAS) to differentiate between polymorphic forms and hydrate stoichiometry .

Methodological Best Practices

Q. What statistical approaches are critical for validating experimental reproducibility?

  • Bayesian hierarchical modeling : Account for batch effects in multi-lab studies.
  • Power analysis : Predefine sample sizes using pilot data to ensure statistical robustness (α=0.05, β=0.2).
  • Principal component analysis (PCA) : Identify outliers in spectral or chromatographic datasets .

Q. How should researchers mitigate risks in scaling up synthesis from milligram to gram quantities?

  • Optimize flow chemistry setups to control exothermic reactions and improve yield consistency.
  • Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring.
  • Reference CRDC guidelines on reactor design and membrane separation for impurity removal during scale-up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.